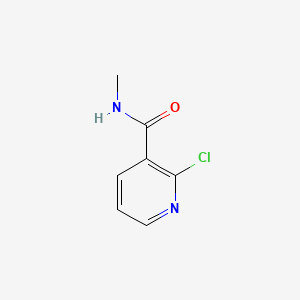

2-Chloro-N-methylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRKRDJKETWGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484540 | |

| Record name | 2-Chloro-N-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-20-1 | |

| Record name | 2-Chloro-N-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-methylnicotinamide chemical properties and structure

An In-depth Technical Guide to 2-Chloro-N-methylnicotinamide: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. While nicotinamide itself is a crucial component of the coenzyme nicotinamide adenine dinucleotide (NAD), essential for cellular metabolism, its derivatives have garnered significant interest in the fields of medicinal chemistry and drug development. The nicotinamide scaffold is recognized as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] This versatility makes its derivatives, including this compound, valuable building blocks for creating novel therapeutic agents.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core chemical properties, structural features, synthesis protocols, and emerging applications of this compound, grounded in authoritative scientific literature.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical nature is foundational to its application in research and development. This chapter details the identity, properties, and spectroscopic profile of this compound.

Core Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for its chemical identity.[3][4][5]

| Identifier | Value |

| CAS Number | 52943-20-1[4][5] |

| Molecular Formula | C₇H₇ClN₂O[3][4] |

| Molecular Weight | 170.60 g/mol [4][5] |

| IUPAC Name | 2-chloro-N-methylpyridine-3-carboxamide |

| SMILES | CNC(C1=C(N=CC=C1)Cl)=O[5] |

Physicochemical Data

Key physical properties determine the handling, storage, and application of the compound.

| Property | Value | Source |

| Boiling Point | 332°C at 760 mmHg | [4] |

| Purity | Commonly available at ≥97% | [4][6] |

| Storage | Store in a dry, sealed, and cool place | [4][7] |

Structural Analysis

The structure of this compound features a pyridine ring substituted with a chlorine atom at the 2-position and an N-methylamide group at the 3-position. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making the compound a versatile intermediate for further chemical modifications.

Spectroscopic Profile

While specific spectral data requires direct experimental acquisition, the structural features allow for the prediction of key spectroscopic signatures. Documentation for NMR, HPLC, and LC-MS is often available from chemical suppliers.[4]

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR, characteristic signals would include peaks for the three protons on the pyridine ring, a singlet for the N-methyl group, and a signal for the amide proton. In ¹³C NMR, distinct peaks would appear for the carbonyl carbon, the carbons of the pyridine ring (with the carbon attached to the chlorine showing a characteristic shift), and the N-methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹).[8] Other key peaks would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and a C-Cl stretching vibration.[8]

-

Mass Spectrometry (MS): Mass spectral analysis would reveal a molecular ion peak corresponding to the compound's molecular weight.[3] A characteristic isotopic pattern would be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), serving as a clear diagnostic feature.

Chapter 2: Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several routes, typically involving the formation of an amide bond from a carboxylic acid precursor. Patent literature provides detailed and validated protocols for its production.

Detailed Synthetic Protocol

A method for synthesizing this compound is detailed in patent CN115260092.[9] This process involves a multi-step reaction starting from commercially available precursors.

Experimental Protocol:

-

Initial Reaction: In a suitable reaction flask, dissolve 47.4g (0.5 mol) of 3-chloroacrolein and 58g (0.58 mol) of 2-cyano-N-methyl-acetamide in 189.5g of 1,2-dichloroethane.

-

Catalysis: Add 8.3g of triethylamine hydrochloride to the solution. This amine salt acts as a catalyst to facilitate the initial condensation and subsequent cyclization reactions.

-

Heating and Monitoring: Raise the temperature to 65°C and maintain it for 4 hours. The progress of the reaction is monitored by HPLC to check for the consumption of the starting material, 3-chloroacrolein.

-

Intermediate Reaction: After the initial reaction is complete (indicated by <0.2% remaining 3-chloroacrolein), cool the mixture to 40°C. Add 8g of a composite solid catalyst (e.g., tin chloride and zinc on a silica support) and stir for 2 hours.

-

Temperature Gradient: Gradually increase the temperature, holding for 30 minutes at 10°C intervals until reaching 80°C. This controlled heating helps to drive the reaction to completion while minimizing side products.

-

Isolation and Purification: Once the reaction is complete, filter the hot mixture to recover the catalyst. Decolorize the filtrate with 0.5g of activated carbon at 50°C for 30 minutes.

-

Final Product: Filter the solution again and evaporate the solvent to dryness. Rapid cooling yields the final product, this compound.[9]

Synthesis Workflow Visualization

The causality behind this protocol lies in the stepwise construction of the substituted pyridine ring. The initial reaction forms an intermediate that is then cyclized and aromatized with the aid of the composite catalyst and heat. The use of specific solvents and catalysts is optimized to achieve a high yield (reported as 98.36%) and purity.[9]

References

- 1. 2-Chloro-N-methoxy-N-methylnicotinamide | 488149-34-4 | Benchchem [benchchem.com]

- 2. N-Butyl-2-chloro-N-methylnicotinamide | 1016761-54-8 | Benchchem [benchchem.com]

- 3. This compound | C7H7ClN2O | CID 12286955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 52943-20-1 | this compound - Synblock [synblock.com]

- 5. chemscene.com [chemscene.com]

- 6. H57162.MD [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's In-Depth Guide to the Synthesis of 2-Chloro-N-methylnicotinamide from 2-chloronicotinic acid

This guide provides a comprehensive overview of the synthetic routes for producing 2-Chloro-N-methylnicotinamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. We will delve into the fundamental principles of amide bond formation and present detailed protocols for two primary synthetic strategies: the activation of 2-chloronicotinic acid via an acyl chloride intermediate and the direct amide coupling using carbodiimide reagents. The causality behind experimental choices, process validation, and comparative analysis of the methods are discussed to equip researchers and drug development professionals with the necessary knowledge for efficient and scalable synthesis.

The Significance of this compound

This compound serves as a crucial building block in the synthesis of a range of bioactive molecules. Its structural features, including the chlorinated pyridine ring and the N-methylamide moiety, are pivotal for the biological activity of the final products. For instance, it is a key intermediate in the synthesis of Nitenpyram, a neonicotinoid insecticide used in agriculture and veterinary medicine to control sucking insects[1]. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

The Chemistry of Amide Bond Formation: Overcoming the Thermodynamic Barrier

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process under standard conditions. This is due to the formation of a stable and unreactive carboxylate-ammonium salt.[2][3] To facilitate the reaction, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This activation is the cornerstone of all amide bond formation strategies and is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Synthetic Strategies for this compound

Two predominant methods for the synthesis of this compound from 2-chloronicotinic acid are the use of a chlorinating agent to form an acyl chloride intermediate and the application of coupling reagents.

This classic and robust method involves the conversion of 2-chloronicotinic acid to its highly reactive acyl chloride derivative, 2-chloronicotinoyl chloride, using thionyl chloride (SOCl₂). The acyl chloride is then reacted with methylamine to yield the desired amide. This approach is often favored for its high yields and the straightforward purification of the product.[4][5][6]

Mechanism of Acyl Chloride Formation:

The reaction between 2-chloronicotinic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and readily decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[6]

Caption: Reaction mechanism of thionyl chloride-mediated amidation.

Experimental Protocol:

-

Acyl Chloride Formation: In a fume hood, to a stirred solution of 2-chloronicotinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) is added thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to reflux (typically 50-70°C) for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Removal of Excess Thionyl Chloride: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is often used in the next step without further purification.

-

Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The solution is cooled in an ice bath (0-5°C), and a solution of methylamine (2-3 equivalents, either as a gas or a solution in a suitable solvent like THF or water) is added dropwise with vigorous stirring.[7] An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the HCl generated during the reaction.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched with water. The organic layer is separated, washed with dilute aqueous acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents for the formation of amide bonds under mild conditions.[3][8][9][10][11][12][13] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Mechanism of Carbodiimide Coupling:

The carboxylic acid adds to one of the double bonds of the carbodiimide to form the O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea byproduct. A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine.[10][12] To suppress this side reaction and also to minimize racemization if chiral centers are present, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often used. These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.

Caption: Carbodiimide-mediated amide coupling mechanism.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2-chloronicotinic acid (1 equivalent), methylamine hydrochloride (1.1 equivalents), and HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, dichloromethane) at 0°C is added a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 equivalents).

-

Addition of Coupling Reagent: EDC hydrochloride (1.2 equivalents) is then added portion-wise to the reaction mixture at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Comparative Analysis of Synthetic Methods

| Feature | Method 1: Thionyl Chloride | Method 2: Carbodiimide Coupling |

| Reaction Conditions | Harsher (reflux temperature) | Milder (0°C to room temperature) |

| Reagents | Corrosive and hazardous (SOCl₂) | Generally less hazardous, but can be skin sensitizers |

| Byproducts | Gaseous (SO₂, HCl) | Solid or water-soluble urea |

| Yield | Generally high | Good to high, can be sensitive to reaction conditions |

| Purity of Crude Product | Often high | May contain urea and N-acylurea byproducts |

| Scalability | Well-suited for large-scale synthesis | Can be expensive for large-scale production |

| Substrate Scope | Broad for non-sensitive molecules | Wide, suitable for sensitive functional groups |

| Safety Considerations | Requires a well-ventilated fume hood due to toxic gas evolution | Byproducts may require specific disposal procedures |

Purification and Characterization

The final product, this compound, is typically a solid at room temperature.[14] Purification is most commonly achieved through recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to obtain a crystalline solid with high purity. For smaller scales or to remove persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound from 2-chloronicotinic acid can be effectively achieved through two primary methods: activation with thionyl chloride or direct coupling using carbodiimide reagents. The choice of method depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to harsh conditions, cost considerations, and available equipment. The thionyl chloride method is often preferred for its high yields and scalability, while the carbodiimide coupling offers milder reaction conditions suitable for more delicate substrates. This guide provides the necessary theoretical background and practical protocols to enable researchers to select and implement the most appropriate synthetic strategy for their specific needs.

References

- 1. Nitenpyram - Wikipedia [en.wikipedia.org]

- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 10. Carbodiimide - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. 2-Chloronicotinic acid | 2942-59-8 [m.chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-methylnicotinamide Derivatives

Abstract

The 2-chloro-N-methylnicotinamide scaffold represents a versatile and highly significant core in the discovery and development of biologically active molecules. Derivatives of this structure have demonstrated a remarkable breadth of activity, ranging from potent agrochemical applications, including fungicidal, herbicidal, and insecticidal properties, to promising therapeutic potential in human health as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this compound derivatives. Detailed experimental protocols for evaluating their biological activities are presented, alongside a critical analysis of the key structural features that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.

Introduction: The Prominence of the Nicotinamide Core

Nicotinamide, also known as niacinamide or vitamin B3, is a fundamental biological molecule, serving as a crucial component of the coenzymes NAD+ and NADP+. These coenzymes are central to a vast array of metabolic redox reactions essential for life.[1] Beyond its physiological role, the nicotinamide structure has emerged as a "privileged scaffold" in medicinal chemistry and agrochemical research. Its chemical tractability allows for systematic modifications, enabling the fine-tuning of biological and physicochemical properties.[1] The introduction of a chlorine atom at the 2-position of the pyridine ring and an N-methyl group on the amide nitrogen significantly influences the electronic properties and steric hindrance of the molecule, leading to a diverse range of biological activities. This guide will delve into the multifaceted biological landscape of these derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences from 2-chloronicotinic acid. A common synthetic strategy involves the activation of the carboxylic acid group, followed by amidation with N-methylamine or its derivatives.

General Synthetic Pathway

A representative synthetic route is illustrated below. The process begins with the conversion of 2-chloronicotinic acid to its more reactive acyl chloride, which is then reacted with the desired N-methylamine derivative to yield the final product.

Caption: General synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines a general procedure for the synthesis of a this compound derivative:

-

Acyl Chloride Formation: To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM.

-

To this solution, add the desired N-methylamine derivative (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

Fungicidal Activity

Derivatives of this compound have demonstrated significant potential as fungicides, with some exhibiting efficacy comparable to or exceeding that of commercial standards.

Mechanism of Action: Succinate Dehydrogenase Inhibition

A primary mechanism of action for the fungicidal activity of many nicotinamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[2][3] SDH plays a critical role in cellular respiration by oxidizing succinate to fumarate. Inhibition of this enzyme disrupts the fungal cell's energy production, leading to cell death. Molecular docking studies have suggested that these derivatives bind to the ubiquinone-binding site of the SDH enzyme.[2]

Caption: Inhibition of Succinate Dehydrogenase by this compound derivatives.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct antifungal activity of the compounds against various phytopathogenic fungi.[4]

-

Preparation of Media and Compounds:

-

Culture fungal strains such as Rhizoctonia solani and Sclerotinia sclerotiorum on potato dextrose agar (PDA) plates.[2]

-

Dissolve the test compounds and a commercial fungicide (e.g., boscalid) in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL).

-

-

Inoculation and Incubation:

-

Pour the PDA containing the test compounds into sterile Petri dishes.

-

Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each plate.

-

Incubate the plates at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

-

Data Analysis:

-

Measure the diameter of the fungal colony on the treated and control (DMSO only) plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

-

-

Determine the EC50 value (the concentration that causes 50% inhibition) by testing a range of concentrations and using probit analysis.

-

Structure-Activity Relationship (SAR) for Fungicidal Activity

The fungicidal efficacy of this compound derivatives is highly dependent on the nature of the substituents on the N-methyl group and the aromatic ring.

-

Substituents on the N-aryl group: The position and electronic properties of substituents on an N-aryl ring play a crucial role. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the presence of electron-withdrawing groups like chlorine on the thiophene ring was found to enhance fungicidal activity.[5]

-

Chirality: The stereochemistry of chiral side chains can significantly impact activity. For example, the (S)-enantiomer of 2-(2-chloronicotinamido)propyl-2-methylbenzoate exhibited significantly higher fungicidal activity against Botryosphaeria berengriana than its (R)-enantiomer.[3]

| Compound ID | Substituent (R) | Target Fungus | EC50 (µg/mL) | Reference |

| Boscalid | 4'-chlorobiphenyl-2-yl | Sclerotinia sclerotiorum | - | [3] |

| 3i | (S)-1-(2-methylbenzoyloxy)propan-2-yl | Botryosphaeria berengriana | 6.68 | [3] |

| 4f | 3-cyano-4-methyl-5-(ethoxycarbonyl)thiophen-2-yl | Pseudoperonospora cubensis | 1.96 | [5] |

Herbicidal Activity

A number of this compound derivatives have been synthesized and shown to possess potent herbicidal activity against a range of broadleaf and grass weeds.[6][7]

Mechanism of Action

The herbicidal mechanism of action for many pyridine-based compounds, including some nicotinamide derivatives, involves the disruption of critical plant processes. One identified target is protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Other pyridine herbicides act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death.[7]

Caption: Herbicidal mechanism through PPO inhibition.

Experimental Protocol: Whole-Plant Bioassay

This assay evaluates the pre- and post-emergence herbicidal activity of the compounds.[8]

-

Plant Cultivation:

-

Sow seeds of target weed species (e.g., bentgrass, duckweed) and crop species in pots containing a suitable soil mixture.

-

-

Pre-emergence Application:

-

Immediately after sowing, apply the test compounds, dissolved in a suitable solvent and formulated as a spray, to the soil surface at various concentrations.

-

-

Post-emergence Application:

-

After the plants have reached a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds as a foliar spray.

-

-

Incubation and Assessment:

-

Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (light, temperature, humidity).

-

After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill) compared to untreated control plants.

-

Determine the GR50 value (the concentration that causes 50% growth reduction).

-

Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal activity of this compound derivatives is strongly influenced by the substituents on the amide nitrogen.

-

N-alkoxy and N-aryloxy groups: The introduction of N-(arylmethoxy) groups has been shown to be a successful strategy for developing potent herbicides.[6][7]

-

Substituents on the aryl ring: The nature and position of substituents on the aryl ring of the N-(arylmethoxy) moiety are critical. For example, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) exhibited excellent herbicidal activity against duckweed, with an IC50 value of 7.8 µM.[6][7]

| Compound ID | Substituent on Amide Nitrogen | Target Weed | IC50 (µM) | Reference |

| 5f | (3,4-dichlorobenzyl)oxy | Lemna paucicostata (duckweed) | 7.8 | [6][7] |

| Clomazone | - | Lemna paucicostata (duckweed) | 125 | [6][7] |

| Propanil | - | Lemna paucicostata (duckweed) | 2 | [6][7] |

Insecticidal Activity

Certain this compound derivatives have shown promise as insecticides, acting on the insect nervous system.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinoid and neonicotinoid insecticides, which share structural similarities with nicotinamide derivatives, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[9][10][11] This leads to overstimulation of the neurons, resulting in paralysis and death of the insect. The 3-pyridylmethylamine moiety is considered an essential structural feature for this activity.[2][11] The chlorine atom at the 6-position of the pyridine ring (corresponding to the 2-position in nicotinamide) can enhance both binding affinity to the receptor and the hydrophobicity of the molecule, thereby increasing insecticidal activity.[10]

Caption: Insecticidal mechanism via nAChR agonism.

Experimental Protocol: Insecticidal Bioassay

A common method for evaluating insecticidal activity is the topical application or diet incorporation bioassay.[12]

-

Insect Rearing: Maintain a healthy colony of the target insect species (e.g., aphids, caterpillars).

-

Compound Application:

-

Topical Application: Dissolve the test compounds in a volatile solvent like acetone. Apply a small, precise volume (e.g., 1 µL) of the solution to the dorsal thorax of each insect using a micro-applicator.

-

Diet Incorporation: Incorporate the test compounds at various concentrations into the artificial diet of the insects.

-

-

Incubation and Mortality Assessment:

-

Place the treated insects in a controlled environment with access to food and water.

-

Assess mortality at specific time intervals (e.g., 24, 48, 72 hours) compared to a control group treated with solvent only.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration.

-

Determine the LD50 (lethal dose for 50% of the population) or LC50 (lethal concentration for 50% of the population) using probit analysis.

-

Structure-Activity Relationship (SAR) for Insecticidal Activity

The insecticidal activity of nicotinoid compounds is highly dependent on specific structural features:

-

3-Pyridylmethylamine Moiety: This is a crucial pharmacophore for binding to the nAChR.[2][11]

-

Partial Positive Charge on Nitrogen: Unlike nicotinoids where the amino nitrogen is ionized, in neonicotinoids, the corresponding nitrogen atom has a partial positive charge, which is sufficient for interaction with the insect nAChR but not with the vertebrate receptor, contributing to selective toxicity.[10]

-

6-Chloro Substituent: The presence of a chlorine atom at the 6-position of the pyridine ring enhances insecticidal activity.[10]

Potential for Drug Development

Beyond their agrochemical applications, nicotinamide derivatives are being investigated for their therapeutic potential in human diseases, including cancer and inflammatory conditions.

Anticancer Activity

Some nicotinamide derivatives have been shown to exhibit antiproliferative effects against various human cancer cell lines. One study demonstrated that a newly synthesized nicotinamide derivative, N4, had a cytotoxic effect on MCF-7 human breast cancer cells with an IC50 value of 12.1 µM. The proposed mechanisms of action for the anticancer effects of some nicotinamide-related compounds include the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme upregulated in many cancer cells that is crucial for NAD+ synthesis.[13]

Anti-inflammatory Properties

Nicotinamide and its derivatives have well-documented anti-inflammatory properties.[1][8][14] The mechanism is thought to involve the inhibition of the transcription factor NF-κB, which plays a key role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as TNF-α.[8] Nicotinamide can also modulate the activity of poly-ADP-ribose polymerase-1 (PARP1), which is involved in inflammation and DNA repair.[1]

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of novel biologically active compounds. The extensive research into its derivatives has led to the discovery of potent fungicides, herbicides, and insecticides, with some compounds demonstrating efficacy that rivals or surpasses existing commercial products. The primary mechanisms of action in the agrochemical sphere involve the inhibition of crucial enzymes such as succinate dehydrogenase and protoporphyrinogen oxidase, as well as the modulation of nicotinic acetylcholine receptors. Furthermore, the emerging evidence of their anticancer and anti-inflammatory properties opens up exciting avenues for therapeutic drug development. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation this compound derivatives with enhanced potency, selectivity, and safety profiles. Continued exploration of this chemical space is warranted to fully unlock its potential in both agriculture and medicine.

References

- 1. Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs [jstage.jst.go.jp]

- 10. Structural factors contributing to insecticidal and selective actions of neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. journals.rdagriculture.in [journals.rdagriculture.in]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-methylnicotinamide

Introduction to 2-Chloro-N-methylnicotinamide

This compound, with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol , belongs to the family of substituted pyridinecarboxamides.[1] The presence of a chlorine atom at the 2-position of the pyridine ring and an N-methylamide group at the 3-position imparts specific chemical properties that are of interest in medicinal chemistry and material science. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its constituent parts: the 2-chloropyridine ring and the N-methylnicotinamide moiety.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the N-methyl group. The electron-withdrawing effects of the chlorine atom, the nitrogen atom in the ring, and the N-methylcarboxamide group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.3 - 8.5 | dd | ~4-5, ~1-2 | Deshielded by the adjacent nitrogen and the chloro group. |

| H-4 | 7.9 - 8.1 | dd | ~7-8, ~1-2 | Influenced by the adjacent amide group and meta to the chloro group. |

| H-5 | 7.3 - 7.5 | dd | ~7-8, ~4-5 | Shielded relative to H-4 and H-6. |

| N-H | 8.0 - 8.5 | q | ~4-5 | Broad signal, coupling to the N-CH₃ protons. |

| N-CH₃ | 2.8 - 3.0 | d | ~4-5 | Typical range for an N-methyl group of an amide, coupled to the N-H proton. |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and concentration. Data is extrapolated from analysis of 2-chloropyridine and N-methylnicotinamide.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the seven carbon atoms, with the pyridine ring carbons appearing at lower field due to aromaticity and electronegative substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 168 | Typical chemical shift for an amide carbonyl carbon. |

| C-2 | 150 - 153 | Carbon bearing the chlorine atom, significantly deshielded. |

| C-6 | 148 - 150 | Carbon adjacent to the ring nitrogen, deshielded. |

| C-4 | 138 - 140 | Aromatic CH carbon. |

| C-3 | 130 - 133 | Carbon attached to the amide group. |

| C-5 | 122 - 125 | Aromatic CH carbon. |

| N-CH₃ | 26 - 28 | Typical chemical shift for an N-methyl group. |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent. Data is extrapolated from analysis of 2-chloronicotinamide and N-methylnicotinamide.[4][5]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide group and the substituted pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3350 | Medium | Stretching |

| C-H (aromatic) | 3050 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2920 - 2980 | Weak | Stretching |

| C=O (Amide I) | 1650 - 1680 | Strong | Stretching |

| C=N, C=C (ring) | 1550 - 1600 | Medium-Strong | Stretching |

| N-H (Amide II) | 1510 - 1550 | Medium | Bending |

| C-N | 1250 - 1300 | Medium | Stretching |

| C-Cl | 750 - 800 | Strong | Stretching |

Note: Predicted frequencies are based on typical ranges for these functional groups and analysis of related nicotinamide and chloropyridine compounds.[6][7]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum

For this compound (Molecular Weight: 170.60 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see peaks at m/z 170 and 172.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 170/172 | [C₇H₇ClN₂O]⁺ | Molecular ion |

| 141/143 | [C₆H₄ClN₂]⁺ | Loss of the N-methyl group and a hydrogen atom |

| 112/114 | [C₅H₃ClN]⁺ | Fragmentation of the amide side chain |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

Experimental Protocol for Mass Spectrometry

A common method for the analysis of small organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for LC-MS Analysis

Caption: General workflow for LC-MS analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol).

-

Chromatography: Inject the sample into an LC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

-

Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By leveraging predictive data derived from closely related analogs, researchers can confidently identify and assess the purity of this important compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. As with any analytical work, it is recommended to acquire experimental data on a certified reference standard for definitive confirmation.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 3. 1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-METHYLNICOTINAMIDE(114-33-0) 13C NMR [m.chemicalbook.com]

- 5. 2-Chloronicotinamide(10366-35-5) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N-methylnicotinamide

Introduction

2-Chloro-N-methylnicotinamide, a substituted pyridine derivative, is a compound of increasing interest within the pharmaceutical and agrochemical research sectors. Its structural similarity to nicotinamide (Vitamin B3) suggests potential biological activity, while the presence of the chloro- and N-methyl groups can significantly influence its physicochemical properties, including solubility and stability. These two parameters are critical determinants of a compound's viability for further development, impacting everything from formulation and bioavailability to storage and shelf-life.

This technical guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established knowledge of the parent compound, nicotinamide, and related chemical structures to provide expert insights and predictive analysis. Furthermore, we present detailed, field-proven experimental protocols for the systematic evaluation of its solubility and stability, empowering researchers and drug development professionals to generate the robust data required for their programs.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | --INVALID-LINK--[1] |

| Molecular Weight | 170.60 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 2-chloro-N-methylpyridine-3-carboxamide | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

The introduction of a chlorine atom to the pyridine ring is expected to increase the lipophilicity of the molecule compared to nicotinamide, which may influence its solubility profile in both aqueous and organic solvents.

Solubility Profile: Predictions and Experimental Determination

Predicted Solubility

The solubility of nicotinamide generally follows the order: DMSO > DMF > water > methanol > ethanol > propanol > butanol > acetone > ethyl acetate.[2][3] It is anticipated that this compound will exhibit a similar trend, although its absolute solubility in polar solvents might be slightly reduced due to the presence of the chloro group, which decreases the molecule's overall polarity. Conversely, its solubility in less polar organic solvents may be enhanced.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Soluble | The amide and pyridine nitrogen allow for hydrogen bonding. |

| Methanol | 5.1 | Very Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | Very Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Isopropanol | 3.9 | Soluble | Lower polarity than methanol and ethanol. |

| Acetonitrile | 5.8 | Moderately Soluble | Polar aprotic solvent. |

| Acetone | 5.1 | Moderately Soluble | Polar aprotic solvent. |

| Dichloromethane | 3.1 | Sparingly Soluble | Non-polar solvent. |

| Ethyl Acetate | 4.4 | Sparingly Soluble | Moderately polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | Highly polar aprotic solvent. |

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.

Workflow for Isothermal Shake-Flask Solubility Measurement

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will be present at equilibrium.

-

Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to sediment.

-

Filtration: Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Section 4.1) to determine the concentration of the dissolved compound. The solubility is then reported in units such as mg/mL or mol/L.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or use.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are anticipated:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This would likely lead to the formation of 2-chloronicotinic acid and methylamine. Studies on nicotinamide and its derivatives have shown that hydrolysis is a primary degradation route.[6][7]

-

Oxidation: While the pyridine ring is relatively stable to oxidation, the amide group can be susceptible under certain conditions.[5][8]

-

Photodegradation: Aromatic systems can be susceptible to photodegradation upon exposure to UV or visible light. The degradation of nicotinamide has been shown to be influenced by light.[9][10]

-

Thermal Degradation: Elevated temperatures can induce degradation, potentially through various mechanisms. Thermal degradation of NAD+, a related compound, results in the formation of nicotinamide and ADP-ribose.[11][12]

Predicted Primary Hydrolytic Degradation Pathway

Caption: Predicted hydrolytic degradation of this compound.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is crucial for obtaining meaningful and reproducible results.

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Methodologies:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol) and dilute with 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and dilute with 0.1 M sodium hydroxide. Heat the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Neutral Hydrolysis: Dissolve the compound in water and heat at a controlled temperature (e.g., 60°C). Collect samples at various time points.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) in a controlled environment. Dissolve samples taken at different time points in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light to differentiate between thermal and photolytic degradation.

Analytical Methodologies

Robust and validated analytical methods are the cornerstone of accurate solubility and stability assessments. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is suitable for quantification, while Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is invaluable for the identification and structural elucidation of degradation products.[13][14][15][16][17]

Proposed HPLC-UV Method for Quantification

This method is designed to be stability-indicating, meaning it can separate the parent compound from its potential degradation products.

Table 2: Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic amides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | Start with a low percentage of B, ramp up to elute the compound and any more lipophilic degradants, then return to initial conditions. | To ensure separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| UV Detection | 265 nm (or determined by UV scan) | Wavelength of maximum absorbance for the chromophore. |

Method Validation: The proposed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Proposed LC-MS/MS Method for Degradation Product Identification

LC-MS/MS provides the sensitivity and specificity needed to identify and structurally characterize unknown impurities and degradation products.[13][14][15][16][17]

Table 3: Proposed LC-MS/MS Method Parameters

| Parameter | Recommended Condition | Rationale |

| LC System | Same as HPLC-UV method | To facilitate correlation of peaks between the two methods. |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF for accurate mass measurement and formula generation; QqQ for targeted fragmentation. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Amides and pyridines generally ionize well in positive mode. |

| MS Scan Mode | Full Scan (for initial screening) | To detect all ionizable species. |

| MS/MS Scan Mode | Product Ion Scan (on the parent compound and suspected degradation products) | To generate fragmentation patterns for structural elucidation. |

Data Analysis Workflow for Impurity Identification

-

Acquire Data: Run the stressed samples on the LC-MS/MS system.

-

Identify Peaks: Compare the chromatograms of the stressed and unstressed samples to identify new peaks corresponding to degradation products.

-

Determine Molecular Weight: Obtain the accurate mass of the degradation products from the full scan MS data.

-

Generate Molecular Formula: Use the accurate mass to propose possible elemental compositions.

-

Analyze Fragmentation: Interpret the MS/MS fragmentation patterns to elucidate the structure of the degradation products. The fragmentation of the parent compound can provide valuable clues.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, a comprehensive understanding of its likely behavior can be derived from the well-documented properties of its parent compound, nicotinamide, and general principles of medicinal chemistry. This guide provides a robust framework for predicting these critical parameters and outlines detailed, actionable protocols for their experimental determination.

By following the proposed workflows for solubility assessment via the isothermal shake-flask method and stability evaluation through systematic forced degradation studies, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their programs. The provided analytical methodologies for HPLC-UV and LC-MS/MS serve as a solid foundation for the accurate quantification and characterization of this compound and its potential degradation products. This integrated approach of predictive analysis and rigorous experimental design is essential for ensuring the development of safe, effective, and stable pharmaceutical and agrochemical products.

References

- 1. This compound | C7H7ClN2O | CID 12286955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. [A study on the degradation kinetics of nicotinamide powder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hpst.cz [hpst.cz]

- 14. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chimia.ch [chimia.ch]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. resolvemass.ca [resolvemass.ca]

The Strategic Application of 2-Chloro-N-methylnicotinamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, 2-Chloro-N-methylnicotinamide has emerged as a highly valuable and reactive intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical properties, and its role as a precursor in the construction of complex pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical insights into leveraging this important building block.

Introduction: The Nicotinamide Scaffold in Drug Discovery

The nicotinamide moiety, a derivative of vitamin B3, is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide array of pharmacological activities, including their role in cellular metabolism and as inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT). The introduction of a chlorine atom at the 2-position of the pyridine ring, as seen in this compound, significantly enhances its utility as a synthetic intermediate. This halogen substitution activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a robust and versatile handle for the introduction of various functional groups and the construction of diverse molecular architectures.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 52943-20-1 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.60 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Commercially available |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General chemical knowledge |

The synthesis of this compound can be achieved through various routes. One common method involves the amidation of 2-chloronicotinic acid. A detailed synthetic protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-chloronicotinic acid.

Materials:

-

2-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC). The formation of the acyl chloride is typically accompanied by the evolution of HCl and SO₂ gas.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.

-

Amidation: Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (1.5 eq) in DCM. Add the methylamine solution dropwise to the acyl chloride solution.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC. Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality behind Experimental Choices:

-

The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles like amines.

-

The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

-

Triethylamine is used as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.

-

Aqueous work-up is necessary to remove any remaining water-soluble reagents and byproducts.

Core Application: A Gateway to Kinase Inhibitors

A primary application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-chloropyridine moiety of this compound serves as an excellent electrophile for the introduction of various amine-containing fragments via nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone in the construction of the core scaffolds of many kinase inhibitors.

Mechanism of Action: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The SNAr reaction is the linchpin of this compound's utility. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group polarizes the C2-Cl bond, making the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles.

Application in VEGFR-2 Inhibitor Synthesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] A number of patents describe the use of 2-chloronicotinamide derivatives in the synthesis of potent VEGFR-2 inhibitors.[3][4][5][6]

Experimental Protocol: Synthesis of a 2-Amino-N-methylnicotinamide Derivative via SNAr

Objective: To synthesize a 2-amino-N-methylnicotinamide derivative from this compound and a primary amine. This protocol is a representative example of the key SNAr step.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, piperazine derivative) (1.1 eq)

-

A suitable base (e.g., K₂CO₃, DIPEA) (2.0 eq)

-

A high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and the base (2.0 eq).

-

Solvent Addition and Heating: Add the solvent (to achieve a concentration of ~0.1-0.5 M) and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Self-Validating System:

-

The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate.

-

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation and Structure-Activity Relationship (SAR) Insights

The nicotinamide derivatives synthesized from this compound have shown promising activity against a range of kinases. The following table summarizes representative IC₅₀ values for nicotinamide-based kinase inhibitors from the literature. While not all of these compounds are direct derivatives of this compound, they highlight the potential of this scaffold.

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| Pyrazole Derivatives | Aurora-A | 0.11 - 0.56 | [7] |

| Quinazolinone Derivatives | CDK9 | 0.115 - 0.142 | [8] |

| Quinoxaline Analogues | EGFR | 11.03 - 13.36 | [9] |

| Thiazole Derivatives | EGFR | 10.78 - 29.7 | [9] |

SAR Insights:

-

The 2-amino linkage: The nature of the amine introduced at the 2-position is critical for activity and selectivity. Different amines can interact with specific residues in the kinase active site.

-

The N-methylamide: The N-methyl group can influence solubility and metabolic stability. Modifications at this position can be explored to fine-tune pharmacokinetic properties.

-

Substituents on the pyridine ring: Further functionalization of the pyridine ring can be used to optimize potency and selectivity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its activated pyridine ring allows for efficient and predictable functionalization through nucleophilic aromatic substitution, providing a straightforward entry into the synthesis of complex molecules, particularly kinase inhibitors. The continued exploration of new reaction partners and the detailed biological evaluation of the resulting compounds will undoubtedly lead to the discovery of novel therapeutic agents for a range of diseases. As our understanding of kinase biology deepens, the strategic use of intermediates like this compound will remain a cornerstone of modern drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. An updated patent review of VEGFR-2 inhibitors (2017-present) [ouci.dntb.gov.ua]

- 4. HUP0204083A3 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 5. An updated patent review of VEGFR-2 inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-N-methylnicotinamide

This guide provides a detailed exploration of the essential thermochemical properties of 2-Chloro-N-methylnicotinamide, a compound of interest in medicinal chemistry and drug development. Understanding these properties is paramount for predicting the compound's stability, reactivity, and behavior during various stages of pharmaceutical development, from synthesis and purification to formulation and storage. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical methodologies for the determination of key thermochemical parameters.

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, many of which are intrinsically linked to its fundamental physicochemical properties. Among these, thermochemical parameters serve as a critical foundation for process development, safety assessment, and formulation design. For a molecule like this compound, a derivative of nicotinamide (a form of vitamin B3), understanding its energetic landscape is not merely an academic exercise but a prerequisite for its successful translation into a therapeutic agent.

Key thermochemical properties, such as the enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation, provide invaluable insights into the molecule's intrinsic stability and the energy changes associated with its phase transitions. This information directly impacts:

-

Polymorph Screening and Stability: Different crystalline forms (polymorphs) of a drug substance can exhibit distinct thermochemical properties, influencing their solubility, bioavailability, and stability.

-

Process Safety: The enthalpy of formation and combustion are critical for assessing the potential hazards associated with the large-scale synthesis and handling of the compound.

-

Purification and Formulation: Knowledge of the enthalpy of sublimation is essential for developing and optimizing purification techniques like sublimation and for understanding solid-vapor equilibria during drying and storage.

-

Computational Modeling: Experimental thermochemical data are crucial for validating and calibrating computational models that can predict the behavior of related molecules, thereby accelerating the drug discovery process.

This guide will delve into the experimental and computational methodologies for determining these vital parameters, using data from structurally related compounds to provide context and illustrative examples.

Experimental Determination of Thermochemical Properties

The accurate experimental determination of thermochemical properties requires meticulous procedures and specialized instrumentation. This section outlines the primary techniques and provides a generalized workflow for characterizing a compound like this compound.

Enthalpy of Fusion and Purity Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature. It is instrumental in determining the enthalpy of fusion (the energy required to melt the solid) and assessing the purity of the crystalline sample.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature.

-

A second heating run is often performed to investigate potential polymorphic transitions.

-

-